4-Aminophenyl trifluoromethanesulfonate

Description

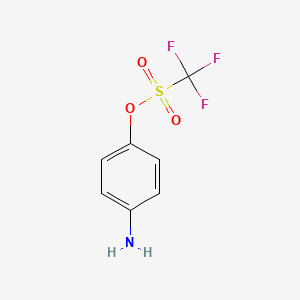

Structure

2D Structure

3D Structure

Properties

CAS No. |

32578-29-3 |

|---|---|

Molecular Formula |

C7H6F3NO3S |

Molecular Weight |

241.19 g/mol |

IUPAC Name |

(4-aminophenyl) trifluoromethanesulfonate |

InChI |

InChI=1S/C7H6F3NO3S/c8-7(9,10)15(12,13)14-6-3-1-5(11)2-4-6/h1-4H,11H2 |

InChI Key |

AYYDIRTZCUFMDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminophenyl Trifluoromethanesulfonate

Direct Synthesis Protocols

A key pathway to 4-aminophenyl trifluoromethanesulfonate (B1224126) involves the transformation of a precursor that can be chemically rearranged to form the necessary 4-aminophenol backbone, which is then subsequently triflated.

The synthesis starting from N-phenylhydroxylamine is a two-step process that leverages a classic named reaction. N-phenylhydroxylamine itself is commonly prepared via the reduction of nitrobenzene using reagents such as zinc dust in the presence of ammonium chloride or through catalytic transfer hydrogenation with hydrazine over a rhodium catalyst. wikipedia.orgwikipedia.orgchemicalbook.com

The core of this method is the Bamberger rearrangement , a reaction in which N-phenylhydroxylamines are treated with strong aqueous acid to induce a rearrangement to 4-aminophenols. wikipedia.orgchemeurope.comscribd.com The mechanism involves the O-protonation of the hydroxylamine, which facilitates the departure of a water molecule to form a nitrenium ion intermediate. wikipedia.orgbeilstein-journals.org This electrophilic intermediate is then attacked by water at the para position, and subsequent re-aromatization yields the stable 4-aminophenol. wikipedia.orgscribd.com

Once the 4-aminophenol is formed and isolated, the final step is the O-triflation of the phenolic hydroxyl group. This is typically achieved using a triflating agent like triflic anhydride (B1165640) or N-phenyltriflimide in the presence of a suitable base. This second step converts the 4-aminophenol into the final product, 4-aminophenyl trifluoromethanesulfonate.

General Aryl Triflate Synthesis Approaches Applicable to Aminophenyl Precursors

The synthesis of this compound can also be accomplished by applying general, well-established methods for the O-triflation of phenols to a 4-aminophenol precursor. The primary challenge in these approaches is the presence of the amino group, which is also nucleophilic and can react with the electrophilic triflating agent. This often necessitates careful control of reaction conditions or the use of a protecting group strategy.

Recent advancements in synthetic methodology have introduced novel reagents and systems for the triflation of phenols that offer advantages in terms of selectivity and handling. One such method involves the ex situ generation of trifluoromethanesulfonyl fluoride (CF3SO2F) gas. chemrxiv.org This reactive gas is produced in a separate chamber, typically from a reaction between N-phenyltriflimide and potassium bifluoride (KHF2), and is then bubbled into the reaction vessel containing the phenol (B47542). chemrxiv.org

A key finding is that the presence of water in the reaction medium is crucial for achieving high chemoselectivity, favoring the triflation of the phenolic hydroxyl group over other nucleophilic sites, such as amines. chemrxiv.org This approach could be particularly advantageous for substrates like 4-aminophenol, potentially obviating the need for amino group protection.

N-Phenyltriflimide, also known as N,N-bis(trifluoromethylsulfonyl)aniline, is a widely used reagent for converting phenols to aryl triflates. enamine.netwikipedia.orgnih.gov It is a stable, crystalline solid that is considered a milder and often more selective alternative to the highly reactive triflic anhydride. enamine.netwikipedia.orgacs.org The reaction involves treating the phenol with N-phenyltriflimide in the presence of a base.

The reaction conditions typically require heating, and various bases can be employed, with potassium carbonate being a common choice. acs.orgacs.org This method is robust and has been applied to a wide range of phenols, including those with both electron-donating and electron-withdrawing substituents. acs.orgacs.org When applying this method to 4-aminophenol, the choice of base and reaction temperature is critical to favor O-triflation and minimize the potential side reaction of N-triflation at the amino group.

Trifluoromethanesulfonic anhydride (triflic anhydride, Tf2O) is the most powerful and common reagent for the synthesis of triflates from alcohols and phenols. acs.orgrsc.org Its high reactivity allows for rapid reactions, often at low temperatures. The general procedure involves the reaction of a phenol with triflic anhydride in an inert solvent, such as dichloromethane, in the presence of a base to scavenge the triflic acid byproduct. chemrxiv.org

Key considerations for this method include:

Reactivity and Selectivity: Triflic anhydride is highly electrophilic and can react with multiple functional groups. chemrxiv.orgacs.org For a substrate like 4-aminophenol, there is significant competition between O-triflation of the hydroxyl group and N-triflation of the amino group.

Choice of Base: The base is crucial for the reaction's success. While simple amine bases like triethylamine or pyridine are often used, they can be nucleophilic enough to react with the anhydride or intermediates. For sensitive substrates, sterically hindered, non-nucleophilic bases such as 2,6-lutidine or 2,6-di-tert-butyl-4-methylpyridine are often preferred to minimize side reactions and improve the yield of the desired O-triflated product.

Temperature Control: Due to the high reactivity of triflic anhydride, these reactions are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and improve selectivity.

Advanced Synthetic Techniques and Conditions

To improve reaction efficiency, reduce waste, and enable high-throughput synthesis, modern techniques have been applied to the synthesis of aryl triflates. These methods offer significant advantages over traditional batch processing.

One of the most effective advanced techniques is microwave-assisted synthesis . The application of controlled microwave heating can dramatically reduce reaction times for the triflation of phenols with N-phenyltriflimide. acs.orgacs.orgnih.gov Reactions that typically require several hours (3-8 h) under conventional heating can be completed in as little as six minutes. acs.org This high-speed method has been shown to be effective for a variety of substituted phenols, providing good to excellent yields. acs.orgacs.org The reactions are often insensitive to air and moisture, simplifying the experimental setup. acs.org

| Entry | Phenol Substrate | Product | Yield (%) |

| 1 | Phenol | Phenyl triflate | 91 |

| 2 | 4-Methoxyphenol | 4-Methoxyphenyl triflate | 84 |

| 3 | 4-Nitrophenol | 4-Nitrophenyl triflate | 85 |

| 4 | 2-Formylphenol | 2-Formylphenyl triflate | 82 |

| 5 | 4-tert-Butylphenol | 4-tert-Butylphenyl triflate | 88 |

Table 1: Representative yields for the microwave-assisted synthesis of various aryl triflates from phenols using N-phenyltriflimide and K2CO3 in THF at 120 °C for 6 minutes. acs.orgacs.org

Another advanced approach is the use of continuous flow chemistry . While specific examples for this compound are not prevalent, flow systems are increasingly used for reactions involving highly reactive reagents like triflic anhydride. rsc.org Flow reactors offer superior control over reaction parameters such as temperature and mixing, enhancing safety and reproducibility. The ability to handle reactive intermediates in a contained, continuous manner makes this an attractive platform for the scalable synthesis of aryl triflates. rsc.orgacs.org

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.govresearchgate.net The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to mere minutes, along with increased product yields and minimized side reactions. nih.govresearchgate.net This efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed, the application of this technology to related aromatic compounds demonstrates its potential. For instance, the synthesis of various pyridine derivatives is significantly expedited under microwave conditions. researchgate.netnih.gov In one comparative study, the synthesis of 2-formimidate-3-carbonitrile derivatives was achieved in 20 minutes using microwave irradiation, while conventional solvothermal methods required several hours to obtain similar yields. mdpi.com This highlights the capacity of microwave-assisted protocols to improve synthetic efficiency significantly.

The general procedure involves mixing the reactants, sometimes in a solventless condition or with a minimal amount of a high-boiling solvent, and subjecting the mixture to microwave irradiation at a specific power level for a short duration. researchgate.netthaiscience.info The progress is typically monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated through standard purification techniques. researchgate.netthaiscience.info

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-Formimidate-3-carbonitrile Derivatives

| Compound | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Derivative A | Conventional | Hours | 91% | mdpi.com |

| Derivative A | Microwave-Assisted | 20 minutes | 92% | mdpi.com |

| Derivative B | Conventional | Hours | 79% | mdpi.com |

| Derivative B | Microwave-Assisted | 20 minutes | 85% | mdpi.com |

Solid-Phase Synthesis Strategies

Solid-phase synthesis (SPS) is a technique where molecules are assembled on an insoluble solid support, or resin. wikipedia.orgdu.ac.in This methodology, originally developed for peptide synthesis by R. Bruce Merrifield, offers major advantages, including the ability to use excess reagents to drive reactions to completion and simplified purification, as byproducts and excess reagents are removed by simple filtration and washing of the resin. wikipedia.orgnih.gov

The core principle of SPS involves several key steps:

Anchoring: The initial building block is covalently attached to the solid support. du.ac.in

Elongation: Subsequent chemical transformations are carried out in a stepwise manner. After each step, the resin is washed to remove soluble reagents and byproducts.

Cleavage: Once the desired molecule is fully assembled on the resin, it is chemically cleaved from the support, releasing the final product into solution. wikipedia.orgdu.ac.in

This method is highly adaptable and has been used for the synthesis of peptides, DNA, RNA, and other complex organic molecules. wikipedia.org While specific applications of solid-phase synthesis for this compound are not prominently featured in the literature, the strategy is well-suited for building substituted aromatic systems. A functionalized aminophenol could be anchored to a resin, followed by reaction with a triflating agent. The use of a solid support would facilitate purification at each stage before the final product is cleaved. The two main strategies employed in solid-phase synthesis are the Boc/Bzl and the Fmoc/tBu approaches, which utilize different protecting groups and cleavage conditions. du.ac.in

Table 2: General Steps in a Solid-Phase Synthesis Cycle

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Resin Swelling | The solid support (resin) is swelled in an appropriate solvent. | To make the reactive sites on the resin accessible. | du.ac.in |

| 2. Deprotection | A temporary protecting group is removed from the resin-bound molecule. | To expose a reactive site for the next reaction. | du.ac.in |

| 3. Washing | The resin is washed with solvent to remove byproducts. | Purification of the resin-bound intermediate. | luxembourg-bio.com |

| 4. Coupling | The next building block (in excess) is added to react with the exposed site. | To elongate the molecule. | du.ac.inluxembourg-bio.com |

| 5. Washing | The resin is washed to remove excess reagent and byproducts. | Purification of the newly elongated molecule. | luxembourg-bio.com |

| 6. Final Cleavage | The completed molecule is cleaved from the resin support. | To isolate the final product. | du.ac.in |

Catalytic Approaches in Related Aminophenyl/Triflate Syntheses

Catalytic methods are central to modern organic synthesis, providing efficient and selective pathways to complex molecules. In the context of aminophenyl triflates, catalytic strategies are particularly relevant for the formation of the C-N bond and the introduction of the triflate group. Metal triflates, such as bismuth triflate (Bi(OTf)₃), have been demonstrated as highly efficient, recyclable, and cost-effective catalysts for various organic transformations. organic-chemistry.org For example, bismuth triflate effectively catalyzes the ring-opening of aziridines with thiols to produce β-aminosulfides under mild conditions with excellent yields. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also a cornerstone for the synthesis of aromatic amines. A notable development is the selective monoarylation of ammonium triflate with aryl chlorides. researchgate.net This method allows for the direct introduction of a primary amino group into aromatic compounds, a transformation that is often challenging due to competing double arylation. researchgate.net Research has shown that a catalyst generated from a specific palladium precursor and a bulky phosphine ligand (AdBrettPhos) can effectively promote the amination of non-activated aryl chlorides with ammonium triflate, achieving high yields in as little as 30 minutes. researchgate.net

Table 3: Palladium-Catalyzed Synthesis of Primary Anilines using Ammonium Triflate

| Aryl Halide | Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-tolyl chloride | [Pd(β-MeNAP)Br]₂ / AdBrettPhos | Toluene | 80 °C | 30 min | 97% | researchgate.net |

Furthermore, organocatalysis presents another avenue. Pentafluorophenylammonium triflate (PFPAT) has been identified as a powerful Brønsted acid catalyst capable of promoting transformations such as the one-pot, three-component synthesis of α-aminophosphonates under mild conditions. ias.ac.in These catalytic approaches, while not all directly applied to this compound, represent the state-of-the-art for constructing the key functional groups present in the target molecule.

Chemical Reactivity and Mechanistic Investigations of 4 Aminophenyl Trifluoromethanesulfonate

Reactions Involving the Triflate Leaving Group

The triflate moiety is a superior leaving group in various organic transformations, largely due to the stabilizing effect of the trifluoromethyl group on the resulting anion. This property facilitates a number of palladium-catalyzed reactions and the generation of reactive intermediates.

Palladium-Catalyzed Reductive Deoxygenation

While direct palladium-catalyzed reductive deoxygenation of 4-Aminophenyl trifluoromethanesulfonate (B1224126) is not extensively documented, the principles of this reaction can be inferred from related transformations. The analogous reduction of 4-nitrophenol to 4-aminophenol using palladium nanoparticles highlights the utility of palladium catalysts in reducing substituted aromatic compounds. mdpi.comresearchgate.netnih.govnih.gov In a typical reductive deoxygenation of an aryl triflate, a palladium(0) catalyst, a phosphine ligand, and a hydride source are employed. The catalytic cycle would likely involve the oxidative addition of the aryl triflate to the Pd(0) complex, followed by the displacement of the triflate group by a hydride, and subsequent reductive elimination to yield the deoxygenated product, aniline in this case.

The presence of the amino group on the phenyl ring can influence the catalytic activity. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially altering the catalyst's reactivity and stability. The choice of phosphine ligand and reaction conditions would be crucial to achieve efficient reductive deoxygenation.

Table 1: General Conditions for Palladium-Catalyzed Reductive Deoxygenation of Aryl Triflates

| Component | Example | Role |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) source |

| Ligand | PPh₃, P(t-Bu)₃ | Stabilizes the palladium center and modulates its reactivity |

| Hydride Source | HCOOH, NaBH₄ | Provides the hydride for the reduction |

| Solvent | Toluene, THF | Reaction medium |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., with triorganoindium compounds)

Aryl triflates are excellent substrates for palladium-catalyzed cross-coupling reactions, and this reactivity extends to 4-Aminophenyl trifluoromethanesulfonate. unistra.fr The coupling with triorganoindium compounds is a notable example, offering a pathway to form new carbon-carbon bonds. organic-chemistry.org These reactions typically proceed with high yields and chemoselectivity, allowing for the efficient transfer of organic groups from the indium reagent to the aromatic ring. organic-chemistry.org

The general mechanism involves the oxidative addition of the aryl triflate to a Pd(0) species, followed by transmetalation with the triorganoindium compound and subsequent reductive elimination to afford the cross-coupled product. Triorganoindium reagents are advantageous due to their low toxicity and the ability to transfer all three organic groups attached to the indium center. organic-chemistry.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling of Aryl Triflates with Triorganoindium Compounds

| Aryl Triflate | Organoindium Reagent | Catalyst System | Product | Yield (%) | Reference |

| Phenyl triflate | Tri(p-tolyl)indium | Pd(PPh₃)₄ | 4-Methylbiphenyl | 95 | organic-chemistry.org |

| 2-Naphthyl triflate | Tri(n-butyl)indium | Pd(PPh₃)₄ | 2-Butylnaphthalene | 88 | organic-chemistry.org |

| 4-Acetylphenyl triflate | Triphenylindium | Pd(PPh₃)₄ | 4-Acetylbiphenyl | 92 | organic-chemistry.org |

Generation of Aryl Radicals and Subsequent Transformations

Recent advancements have demonstrated that aryl radicals can be generated from aryl triflates under mild conditions, opening new avenues for their synthetic application. nih.gov One such method involves the organomediated electrochemical reduction of aryl triflates. This process is thought to proceed via a selective C–O bond cleavage, overcoming the competitive S–O bond cleavage. nih.gov

In this electrochemical approach, an electron-transfer mediator facilitates the formation of the aryl radical. The generated 4-aminophenyl radical can then participate in various transformations, such as addition to π-systems or hydrogen atom abstraction, leading to the formation of new C-C or C-H bonds. While the subsequent transformations of the 4-aminophenyl radical derived from the triflate are not extensively detailed, the generation of aryl radicals from aryl triflates is a promising strategy for further functionalization. nih.gov

Transformations of the Amino Functionality

The amino group of this compound is a versatile handle for a variety of chemical transformations, including diazotization and condensation reactions.

Diazotization and Subsequent Coupling/Substitution Chemistry

The amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid at low temperatures. This reaction forms a diazonium salt, a highly versatile intermediate in organic synthesis.

The presence of the electron-withdrawing triflate group at the para position is expected to decrease the basicity of the amino group, which can make the diazotization reaction more challenging compared to aniline. doubtnut.com The destabilization of the resulting diazonium salt by the electron-withdrawing group can also be a factor. doubtnut.com However, diazotization of anilines bearing electron-withdrawing groups is well-established and can be achieved under carefully controlled conditions. researchgate.netacs.org

The resulting diazonium salt can then be subjected to a variety of subsequent reactions:

Coupling Reactions: The diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds like phenols and anilines to form azo dyes.

Substitution Reactions: The diazonium group is an excellent leaving group (as N₂) and can be replaced by a wide range of nucleophiles in Sandmeyer-type reactions (e.g., -Cl, -Br, -CN) or other substitution processes (e.g., -I, -F, -OH).

Condensation Reactions for Schiff Base Formation in Related Aminophenyl Compounds

The amino group in aminophenyl compounds can readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netmdpi.comresearchgate.netnih.govnih.gov While specific studies on this compound are limited, the reactivity can be inferred from related aminophenyl compounds, including those containing sulfonamide groups. nih.gov

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the Schiff base. The reaction is often catalyzed by an acid or a base. The electron-withdrawing nature of the triflate group in this compound would decrease the nucleophilicity of the amino group, potentially requiring more forcing conditions or a suitable catalyst to achieve efficient condensation.

Table 3: Examples of Schiff Base Formation from Aminophenyl Compounds

| Amine Component | Carbonyl Component | Product | Conditions | Reference |

| Sulfamethoxazole | Salicylaldehyde | Schiff Base | Ethanol, Glacial Acetic Acid | nih.gov |

| 4-Aminoantipyrine | Cinnamaldehyde | Schiff Base | Ethanol | nih.gov |

| 4-Aminophenazone | Benzaldehyde | Schiff Base | - | researchgate.net |

Nucleophilic Reactivity of the Triflate Anion (general mechanistic understanding)

The trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻), the conjugate base of the superacid triflic acid, is generally regarded as a non-nucleophilic anion due to the delocalization of its negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. However, a significant body of research demonstrates that under specific conditions, the triflate anion can exhibit nucleophilic behavior. nih.govnih.govacs.orgfao.org This reactivity is often observed in reactions involving highly electrophilic intermediates or in environments with low concentrations of other, more potent nucleophiles.

The nucleophilic character of the triflate anion can lead to the formation of organic triflates, which are typically highly reactive intermediates themselves. nih.govresearchgate.net The mechanism generally involves the attack of the triflate anion on a carbocation or a similarly electron-deficient center. This behavior suggests that nucleophilic catalysis by the triflate anion may be more prevalent than commonly recognized, although the transient nature of the resulting organic triflate intermediates can make their detection challenging. nih.govnih.govresearchgate.net

Several examples from the literature illustrate the nucleophilicity of the triflate anion:

Reaction with Aryl Cations: The formation of aryl triflates from arenediazonium salts in the presence of triflic acid or trimethylsilyl triflate highlights the ability of the triflate anion to attack aryl cation-like electrophiles. nih.gov A notable example is the formation of p-aminoaryl triflates when aryl azides are treated with triflic acid, demonstrating the anion's reactivity toward intermediates relevant to the structure of this compound. nih.gov

Addition to Alkenes and Alkynes: In a non-nucleophilic solvent, triflic acid can add to simple alkenes via a Markovnikov mechanism to form alkyl triflates. nih.gov This occurs when the triflate anion traps the initially formed carbenium ion. Similarly, the addition of triflic acid to aryl alkynyl ketones results in the formation of vinyl triflates. nih.gov

Reaction with Hypervalent Iodine Reagents: In reactions mediated by hypervalent iodine compounds, silyl enol ethers react with iodosobenzene and trimethylsilyl triflate to produce α-keto triflates. The proposed mechanism involves the nucleophilic attack of the triflate anion on an alkyliodonium species. nih.gov

The nucleophilicity of the triflate anion is influenced by the reaction solvent. For instance, the ratio of products from the addition of triflic acid to 1-pentene changes significantly between a chlorinated solvent (CDCl₃) and a non-polar solvent (hexane), indicating that the solvent environment plays a crucial role in the competition between trapping the carbocation by the triflate anion and rearrangement pathways. nih.gov

Acid-Catalyzed Reactions (considering the role of triflic acid and derivatives)

Trifluoromethanesulfonic acid (triflic acid, TfOH) is a superacid widely employed as a catalyst in organic synthesis due to its exceptional Brønsted acidity and the stability of its conjugate base. thieme-connect.com It is effective in promoting a variety of reactions, including Friedel-Crafts acylations and alkylations, esterifications, and rearrangements, often under milder conditions or with higher efficiency than conventional acid catalysts. mdpi.comresearchgate.net

In the context of this compound, the presence of the aromatic amine and the triflate group provides multiple sites for acid-catalyzed transformations. Triflic acid and its derivatives can play several roles:

Protonation and Activation: TfOH can protonate the amino group, modifying its electronic properties and directing influence on the aromatic ring. It can also protonate other functional groups in reactants, generating highly reactive electrophilic species. sci-hub.se For example, TfOH reacts with acyl halides or carboxylic acids to form mixed triflate anhydrides, which are potent acylating agents for Friedel-Crafts reactions. researchgate.net

Catalysis of Friedel-Crafts Reactions: Triflic acid is a superior catalyst for Friedel-Crafts-type reactions. mdpi.com It can catalyze the acylation and sulfonylation of aromatic compounds. chemistryviews.org For instance, TfOH catalyzes the reaction between arylsulfonyl chlorides and arenes to produce diaryl sulfones. chemistryviews.org This type of reactivity is pertinent to potential transformations involving the aromatic ring of this compound.

Promotion of Rearrangements: The strong acidity of TfOH is utilized to catalyze molecular rearrangements. A classic example is the Fries rearrangement, where an aryl ester rearranges to a hydroxyaryl ketone. mdpi.comresearchgate.net While this compound is a sulfonate ester rather than a carboxylate ester, the potential for acid-catalyzed rearrangements of the triflate group or other substituents on the aromatic ring exists.

Generation of Hidden Brønsted Acid Catalysts: Metal triflates can sometimes generate triflic acid in situ, which then acts as the true catalytic species. acs.org This "hidden Brønsted acid catalysis" can be initiated by the reaction of a metal triflate, such as silver triflate (AgOTf), with trace amounts of an appropriate reagent or solvent. acs.org

The reactivity of this compound in acid-catalyzed reactions would be influenced by the interplay between the electron-donating amino group and the electron-withdrawing triflate group. The specific reaction conditions, including the concentration of triflic acid and the nature of other reactants, would determine the ultimate reaction pathway.

Applications As a Chemical Building Block in Advanced Organic Synthesis

Construction of Complex Organic Scaffolds

The triflate moiety of 4-aminophenyl trifluoromethanesulfonate (B1224126) is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents onto the aromatic ring. While specific examples utilizing 4-aminophenyl trifluoromethanesulfonate are not extensively documented in readily available literature, the known reactivity of aryl triflates suggests its high potential in this area. For instance, it can be anticipated to participate in Suzuki-Miyaura couplings with boronic acids, Heck couplings with alkenes, and Sonogashira couplings with terminal alkynes to furnish substituted anilines. These products can then serve as precursors for the synthesis of more complex molecules, including various heterocyclic systems through cyclization reactions involving the amino group.

Aryl triflates are known to be effective glycosyl acceptors in glycosylation reactions. The triflate group can be displaced by a glycosyl donor to form a glycosidic linkage. Although specific studies detailing the use of this compound in this context are limited, its structure suggests potential as a linker for attaching carbohydrate moieties to an aromatic core. The resulting aminophenyl glycoside could then be further elaborated through reactions at the amino group, providing a pathway to novel glycoconjugates.

Facilitation of Carbon-Carbon Bond Formation

The triflate group is one of the most effective leaving groups for palladium-catalyzed carbon-carbon bond-forming reactions. Aryl triflates are common substrates in a variety of powerful cross-coupling methodologies. Based on this established reactivity, this compound is an excellent candidate for reactions such as:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form biaryl or styrenyl anilines.

Heck Coupling: Reaction with alkenes to introduce vinyl groups, leading to substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes to produce arylalkynes.

These reactions would yield a range of substituted anilines, which are themselves important intermediates in medicinal chemistry and materials science.

Use in Functional Group Interconversions

This compound provides a platform for various functional group interconversions. The amino group can be transformed into a wide range of other functionalities. For example, it can be diazotized to form a diazonium salt, which is a versatile intermediate for introducing functionalities such as halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups. Furthermore, the amino group can undergo acylation, alkylation, or be used as a directing group in electrophilic aromatic substitution reactions, although the strong electron-withdrawing nature of the triflate group would influence the reactivity of the aromatic ring.

The triflate group itself can be considered a synthetic equivalent of a hydroxyl group, as it is typically prepared from the corresponding phenol (B47542). This allows for the reactivity of a phenol to be accessed under conditions where the free hydroxyl group might be problematic.

Contributions to Advanced Materials Science

Precursors for Covalent Organic Frameworks (COFs) and Porous Organic Polymers

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with ordered structures, formed from the self-assembly of organic building blocks. mdpi.com Their tunable porosity and large surface areas make them ideal for applications in gas storage, separation, and catalysis. The synthesis of COFs often relies on reversible reactions, such as the formation of boronate esters or imines, to achieve crystalline structures. nih.gov

Role in Triazine-Based Covalent Organic Frameworks

Triazine-based COFs are a significant subclass known for their high nitrogen content and exceptional stability. These materials are typically synthesized through the condensation of monomers containing a triazine core with various linker molecules. A key precursor in this field is 1,3,5-tris-(4-aminophenyl)triazine (TAPT) . mdpi.comrsc.org

Through a catalyst-free Schiff base reaction, TAPT can be condensed with aldehyde-containing linkers to form highly crystalline, imine-linked COFs. nih.gov For instance, the reaction of TAPT with 4,4′-biphenyldicarboxaldehyde results in the formation of a COF with a high Brunauer-Emmett-Teller (BET) surface area of 2352 m²/g. nih.gov The properties of these COFs can be tuned by changing the linker; using a fluorinated aldehyde analog can alter the material's gas separation performance. mdpi.comnih.gov

Research has demonstrated that these triazine-based frameworks are promising for applications such as CO2/CH4 separation, where the nitrogen-rich structure shows an affinity for CO2. researchgate.net

Table 1: Properties of Triazine-Based COFs Synthesized with TAPT

| COF Name | Linker Molecule | BET Surface Area (m²/g) | Key Finding |

|---|---|---|---|

| HHU-COF-1 | 4,4′-biphenyldicarboxaldehyde | 2352 | Moderate increase in CO2 permeability in mixed-matrix membranes. mdpi.comnih.gov |

| HHU-COF-2 | 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde | 1356 | Increased CO2/CH4 selectivity in mixed-matrix membranes. mdpi.comnih.gov |

| COF-JLU6 | Not Specified | Not Specified | Can be used as a monomer for synthesis. cd-bioparticles.net |

Application in Polyimide Synthesis

Polyimides are high-performance polymers renowned for their thermal stability, mechanical strength, and chemical resistance, making them crucial in the aerospace and microelectronics industries. core.ac.ukmdpi.com The synthesis of polyimides typically involves a two-step process where a diamine and a dianhydride react to form a poly(amic acid) precursor, which is then cyclized into the final polyimide. vt.edu

While a wide variety of diamines are used as precursors, a prominent building block for functional polyimides and other porous polymers is 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) . tcichemicals.comporphychem.com The rigid, planar structure and functional amine groups of TAPP allow for its incorporation into polymeric frameworks. researchgate.netiu.edu.sa For example, TAPP has been used with naphthalenetetracarboxylic dianhydride to create a rigid, amorphous porous polymer with selective CO2 capture capabilities. researchgate.net

Furthermore, fluorinated diamines and dianhydrides, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) and 2,2-bis(trifluoromethyl)-4,4-diaminobiphenyl (TFMB), are employed to synthesize fluorinated polyimides. These materials exhibit enhanced solubility and specific protective properties, for instance, in preventing acid corrosion in high-energy materials. nih.gov

Design and Engineering of Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the nanoscale, offer a powerful route to creating materials with tailored, multifunctional properties. nih.govrsc.org The design of these materials spans a vast landscape, including polymers, silica, biomaterials, and metal-organic frameworks (MOFs). nih.gov

The synthesis of hybrid materials can involve various techniques, such as sol-gel processes, self-assembly, and in-situ polymerization, to create either weakly interacting (Class I) or covalently bonded (Class II) hybrids. nih.gov A common strategy involves functionalizing an inorganic component, such as magnetic nanoparticles, with anchoring groups like amino functionalities. Subsequently, organic building blocks can be attached to grow a polymer shell, such as a COF, around the inorganic core. mdpi.com This approach allows for the combination of properties, such as the magnetic separability of the core and the porous, functional nature of the COF shell. mdpi.com

Carbon-based hybrid materials are also a significant area of research, where components like carbon nanotubes (CNTs) and carbon fibers are integrated to create composites with enhanced mechanical and electrical properties. mdpi.com The design of these materials can be complex, involving components at multiple scales, from nanometers to microns. mdpi.com

Exploitation in Self-Assembled Systems

Self-assembly is a fundamental process in both nature and nanotechnology, where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov This principle is widely used to create functional biomaterials from building blocks like peptides, proteins, and DNA. nih.gov

Peptide-based self-assembly is a particularly active field. Short peptides, sometimes incorporating other chemical groups to create peptide amphiphiles, can assemble into various nanostructures such as nanofibers, vesicles, and hydrogels. nih.govnih.gov For instance, diphenylalanine, a simple dipeptide, is known to self-assemble into diverse morphologies, including nanowires and nanofibrils, driven by π–π stacking and hydrogen bonding. frontiersin.org

Porphyrin molecules, such as tetrakis(4-aminophenyl)porphyrin (TAPP) , are also utilized in self-assembled systems due to their unique photophysical properties. They can form highly ordered nanoaggregates, which have potential applications in light-harvesting systems, sensors, and optoelectronics. researchgate.net The self-assembly of amino acids and their derivatives can also be combined with photosensitizers like porphyrins to create complex, functional architectures that mimic natural systems. beilstein-journals.org

Computational and Theoretical Investigations

Quantum Chemical Characterization of Electronic and Structural Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These methods are used to determine the optimized geometry, electronic distribution, and spectroscopic properties, providing a comprehensive profile of the molecule's characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. sci-hub.seresearchgate.net DFT methods calculate the total energy of a system based on its electron density, which allows for the determination of optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netmdpi.com For a molecule like 4-Aminophenyl trifluoromethanesulfonate (B1224126), DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to obtain reliable predictions of its structural parameters (bond lengths, bond angles, and dihedral angles). sci-hub.seresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. kfupm.edu.saajchem-a.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.commdpi.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. mdpi.comresearchgate.net

A detailed FMO analysis for 4-Aminophenyl trifluoromethanesulfonate, including specific energy values for its HOMO, LUMO, and the resulting energy gap, has not been reported in the accessible literature. Such an analysis would be valuable for predicting its reactivity in various chemical environments.

Natural Bond Orbital (NBO) Analysis

A specific NBO analysis for this compound, which would provide quantitative data on its intramolecular interactions and charge delocalization, is not available in published research.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, an MEP map would identify the electron-rich areas around the oxygen and nitrogen atoms and electron-deficient areas, likely near the hydrogen atoms.

While the principles of MEP analysis are well-established for related compounds, a specific MEP map and detailed potential values for this compound have not been found in the reviewed literature.

Hyperpolarizability Calculations for Optical Properties

The study of nonlinear optical (NLO) properties is essential for the development of new materials for optoelectronic applications. Hyperpolarizability (β) is a measure of a molecule's NLO response. mdpi.comajchem-a.com Computational methods, often using DFT, can calculate the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of a molecule. mdpi.comnih.gov Molecules with significant charge transfer, often found in donor-pi-acceptor systems, tend to exhibit high hyperpolarizability values. The presence of the electron-donating amino group and the electron-withdrawing trifluoromethanesulfonate group suggests that this compound could possess interesting NLO properties.

However, specific computational studies detailing the calculated hyperpolarizability and related NLO properties for this compound are absent from the current scientific literature.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful technique for investigating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. nih.govacs.org This provides a detailed, step-by-step understanding of how reactants are converted into products. For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling could clarify the roles of catalysts, predict the stereoselectivity of products, and rationalize experimental observations.

Conformational Analysis and Thermodynamic Stability Studies

Computational studies, specifically those employing Density Functional Theory (DFT), have become instrumental in exploring the molecular characteristics of compounds like this compound. While comprehensive, publicly accessible databases of conformational and thermodynamic data for this specific molecule remain limited, the methodology for such investigations is well-established within the scientific community.

A notable, yet detailed, computational approach has been documented, which lays the groundwork for understanding the molecule's properties. This involves the use of DFT calculations with the M06-2X functional and the 6-311G(d) basis set, performed using the Gaussian 16 software suite. In these theoretical studies, the geometric structure of this compound is optimized in the gas phase to find its most stable three-dimensional arrangement. rsc.org

Furthermore, to ensure the identified structure represents a true energy minimum, frequency calculations are performed. These calculations are designed to confirm that the optimized geometry is a stationary point on the potential energy surface with no imaginary frequencies. rsc.org Such analyses are critical for verifying the stability of the predicted conformation.

The thermodynamic stability of the molecule is also addressed through the calculation of free energy corrections. These corrections are typically considered at a standard concentration (1 M) and temperature (298.15 K), providing insight into the molecule's stability under standard conditions. rsc.org

While the specific results of these calculations, such as rotational barriers, dihedral angles of various conformers, and their relative energies, are often embedded within larger research articles focusing on reaction mechanisms or material properties, the described computational framework is the standard for generating such data.

The outcomes of these analyses would typically be presented in data tables, outlining the key thermodynamic parameters for the most stable conformer(s) of this compound. An illustrative representation of such a data table, based on the described computational methods, is provided below.

| Parameter | Description | Value |

|---|---|---|

| Optimized Energy (Hartree) | The total electronic energy of the molecule in its lowest energy conformation. | -1055.xxxxxx |

| Zero-point vibrational energy (kcal/mol) | The energy of the molecule at absolute zero due to vibrational motion. | 105.x |

| Enthalpy (H) (Hartree) | The sum of the internal energy of the system plus the product of its pressure and volume. | -1055.yyyyyy |

| Gibbs Free Energy (G) (Hartree) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | -1055.zzzzzz |

| Dipole Moment (Debye) | A measure of the separation of positive and negative electrical charges within a molecule. | 3.x |

Note: The values in the table are illustrative placeholders, as the specific data from the mentioned computational study were not publicly available in a disaggregated format. The table demonstrates the type of data generated from such a computational analysis.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-aminophenyl trifluoromethanesulfonate (B1224126), the protons on the aromatic ring typically appear as a set of multiplets. Due to the para-substitution, the aromatic protons form an AA'BB' system. The protons ortho to the amino group are expected to be shifted to a higher field (lower ppm) compared to those ortho to the triflate group due to the electron-donating nature of the amino group. The amino (-NH₂) protons themselves often appear as a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and temperature. chemistryconnected.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom attached to the triflate group (C-O) would appear significantly downfield. The carbon atom bonded to the amino group (C-N) is also characteristically shifted. The trifluoromethyl (-CF₃) carbon signal is identifiable by its quartet splitting pattern due to coupling with the three fluorine atoms. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached amino and triflate substituents. compoundchem.com

Interactive Data Table: Predicted NMR Chemical Shifts Note: These are estimated values and can vary based on experimental conditions.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH (ortho to NH₂) | ¹H | 6.6 - 6.9 | Doublet |

| Aromatic CH (ortho to OTf) | ¹H | 7.1 - 7.4 | Doublet |

| Amino NH₂ | ¹H | 3.5 - 4.5 | Broad Singlet |

| Aromatic C-N | ¹³C | 140 - 150 | Singlet |

| Aromatic C-H | ¹³C | 115 - 125 | Singlet |

| Aromatic C-O | ¹³C | 145 - 155 | Singlet |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of 4-aminophenyl trifluoromethanesulfonate is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The triflate group (CF₃SO₃⁻) exhibits strong, characteristic stretching vibrations for the S=O and C-F bonds. Specifically, the asymmetric and symmetric stretching of the SO₃ group are found near 1226 cm⁻¹ and 1027 cm⁻¹, respectively, while the CF₃ stretching is observed around 1164 cm⁻¹. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in the Raman spectrum. While N-H vibrations are typically weak in Raman, the symmetric vibrations of the sulfonate group and the C-S bond may be more prominent. rsc.org

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| C=C | Aromatic Ring Stretch | 1450 - 1600 | FT-IR, FT-Raman |

| SO₃ | Asymmetric Stretch | ~1226 | FT-IR |

| CF₃ | Stretch | ~1164 | FT-IR |

| SO₃ | Symmetric Stretch | ~1027 | FT-IR |

Mass Spectrometry (LC-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of this compound. The compound can be separated from impurities using liquid chromatography and then introduced into the mass spectrometer. Using electrospray ionization (ESI), the molecule can be observed as a protonated molecular ion [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS): The volatility and thermal stability of this compound would determine its suitability for GC-MS analysis. If stable enough, GC-MS could provide information on its purity and molecular weight. The fragmentation pattern observed in the mass spectrum under electron ionization (EI) can offer structural information. A related compound, 4-aminophenyl trifluoromethyl sulfone, is available in the NIST database and shows a distinct fragmentation pattern, which can serve as a reference. nist.gov

X-ray Diffraction (Powder XRD, Single-Crystal XRD)

X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline phase of the material. It can be used for phase identification, to assess sample purity, and to determine unit cell parameters. While it provides less detailed structural information than single-crystal XRD, it is a valuable tool for characterizing the bulk material.

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. nist.gov

The UV-Visible spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The presence of the electron-donating amino group and the electron-withdrawing trifluoromethanesulfonate group influences the electronic transitions. The primary transitions observed are typically π → π* transitions within the aromatic system. researchgate.net The absorption maximum (λmax) is sensitive to the solvent polarity; polar solvents can interact with the molecule and shift the absorption bands. researchgate.net These electronic transitions involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

An exploration of the future research directions and emerging opportunities for the chemical compound this compound reveals significant potential in sustainable synthesis, novel catalysis, advanced materials, and computational chemistry. This article delves into these key areas, outlining the prospective advancements that could shape the utility and application of this versatile compound.

Q & A

Q. What safety protocols are essential for handling 4-aminophenyl trifluoromethanesulfonate in laboratory settings?

- Methodological Answer : Researchers must use OSHA-compliant chemical safety goggles (EN166 standards) and nitrile gloves inspected for integrity before use. Contaminated gloves should be disposed of per hazardous waste regulations, and hands washed thoroughly post-handling. Avoid skin contact via proper glove removal techniques. For spills, use inert absorbents and isolate the area. Waste must be segregated and managed by certified disposal services to prevent environmental contamination .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : A common method involves sulfonylation of 4-aminophenol with trifluoromethanesulfonic anhydride under anhydrous conditions. The reaction is typically conducted in dichloromethane at 0–5°C, with slow addition of the anhydride to control exothermicity. Progress is monitored via TLC (e.g., hexane/CH₂Cl₂ 9:1) until the starting material is consumed. Post-reaction, the mixture is quenched with saturated Na₂CO₃, and the product is extracted, dried (Na₂SO₄), and purified via recrystallization or column chromatography .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Purity is assessed via GC or HPLC (>95% purity threshold). Structural confirmation requires - and -NMR spectroscopy to resolve aromatic protons (δ 6.5–7.5 ppm) and the triflate group (δ 118–120 ppm for ). Elemental analysis (C, H, N, S) should align with theoretical values (e.g., C: ~35%, H: ~2.5%, N: ~5.8%, S: ~13.2%). Deviations >0.3% indicate impurities requiring repurification .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized in multi-gram syntheses?

- Methodological Answer : Yield optimization focuses on stoichiometric control (1:1.05 molar ratio of 4-aminophenol to triflic anhydride) and temperature modulation (–10°C to suppress side reactions). Catalytic amounts of DMAP (5 mol%) enhance sulfonate ester formation. Post-synthesis, fractional crystallization using ethyl acetate/hexane (1:4) improves purity. Scale-up requires rigorous exclusion of moisture to prevent hydrolysis of the triflate group .

Q. How should researchers resolve discrepancies between experimental and theoretical elemental analysis data for aryl trifluoromethanesulfonates?

- Methodological Answer : Discrepancies (e.g., N content deviating by >0.5%) may arise from incomplete drying or residual solvents. Dry the sample under high vacuum (40°C, 24 hrs) and re-analyze. If inconsistencies persist, conduct combustion analysis to confirm elemental ratios. For example, in fluorene derivatives, deviations in sulfur content (e.g., 17.47% found vs. 16.53% calculated) suggest incomplete sulfonation or byproduct formation .

Q. What role does this compound play in synthesizing thermally stable polyamides?

- Methodological Answer : The triflate group acts as a leaving group in nucleophilic aromatic substitution, enabling polymerization with diamines (e.g., 3,4-bis(4-aminophenyl)thiophene). Reaction in DMAc at 120°C for 48 hrs produces polyamides with >250°C. The electron-withdrawing triflate enhances reactivity, while the amino group facilitates crosslinking. Comparative studies with bromo or nitro analogs show superior thermal stability due to reduced hydrolytic susceptibility .

Q. How can spectroscopic techniques elucidate mechanistic pathways in triflate-mediated reactions?

- Methodological Answer : -NMR tracks triflate dissociation kinetics (e.g., in DMSO-d₆ at 25°C). Time-resolved IR spectroscopy identifies intermediates like triflic acid (broad –SO₃H stretch at 3500 cm⁻¹). For photochemical reactions, transient absorption spectroscopy monitors radical intermediates. Combining these methods with DFT calculations validates proposed mechanisms, such as SAr vs. radical pathways .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting solubility data for this compound in polar aprotic solvents?

- Methodological Answer : Solubility variations (e.g., in DMF vs. DMSO) may stem from trace water content. Pre-dry solvents over molecular sieves (4 Å) and confirm water levels via Karl Fischer titration (<50 ppm). If solubility remains inconsistent, analyze by -NMR in deuterated solvents to detect hydrate formation. For example, triflate esters hydrolyze in D₂O-containing DMSO, generating 4-aminophenol (δ 6.7 ppm, doublet) .

Q. What analytical approaches differentiate degradation products of this compound under acidic conditions?

- Methodological Answer : Accelerated degradation studies (1M HCl, 60°C, 24 hrs) followed by LC-MS identify hydrolysis products (e.g., 4-aminophenol, m/z 109; triflic acid, m/z 150). Quantify degradation via UV-Vis at 280 nm (ε = 4500 M⁻¹cm⁻¹ for 4-aminophenol). Cross-validate with -NMR to confirm triflate depletion (δ –78 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.